6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a trimethylpyrazolylmethyl group
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of their activity. The compound’s unique structure allows it to interact with multiple targets, resulting in a range of biological effects.
Comparison with Similar Compounds
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core structure and may exhibit similar biological activities.
Pyridine derivatives: These compounds share the pyridine core structure and may have similar chemical properties.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group and may exhibit similar reactivity.
The uniqueness of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23FN6O |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23FN6O/c1-13-17(14(2)29(3)28-13)11-25-23(31)16-10-20(15-8-9-15)27-22-18(16)12-26-30(22)21-7-5-4-6-19(21)24/h4-7,10,12,15H,8-9,11H2,1-3H3,(H,25,31) |
InChI Key |
QYNBOSKXDMUWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.